4-Aminosalicylic acid is a synthetic organic compound with the chemical formula C₇H₇NO₃. It is classified as an aminobenzoic acid, specifically a derivative of salicylic acid where an amino group is substituted at the para position. This compound is primarily recognized for its role as an antibiotic, particularly in the treatment of tuberculosis, especially drug-resistant strains. It is marketed under various brand names, including Paser. The compound was first synthesized in 1902 and later rediscovered for therapeutic use against tuberculosis in the 1940s, proving effective in combination with other antitubercular medications .
In the treatment of tuberculosis, 4-ASA acts as a competitive inhibitor of PABA. Mycobacterium tuberculosis, the causative agent of TB, requires PABA for folate synthesis, essential for its growth and reproduction. 4-ASA competes with PABA for binding sites on enzymes involved in folate synthesis, hindering bacterial growth [].
4-Aminosalicylic acid exhibits significant biological activity primarily as an antitubercular agent. Its mechanism involves inhibiting folate metabolism in bacteria, which is crucial for their growth and reproduction. The compound's action can lead to the disruption of nucleic acid synthesis in Mycobacterium tuberculosis. Additionally, it has been shown to have anti-inflammatory properties, making it useful in treating inflammatory bowel diseases such as ulcerative colitis and Crohn's disease .
The synthesis of 4-aminosalicylic acid can be achieved through several methods:
4-Aminosalicylic acid has several key applications:
Studies on interaction reveal that 4-aminosalicylic acid can influence various metabolic pathways:
Several compounds share structural similarities or therapeutic roles with 4-aminosalicylic acid:
4-Aminosalicylic acid stands out due to its specific mechanism targeting folate metabolism, making it particularly effective against certain strains of tuberculosis where other treatments may fail.
4-Aminosalicylic acid, systematically known as 4-amino-2-hydroxybenzoic acid, represents a significant pharmaceutical compound with distinctive physicochemical properties and complex stability characteristics. This comprehensive analysis examines the fundamental molecular properties, acid-base behavior, thermal decomposition pathways, solubility characteristics, and photostability mechanisms of this therapeutically important aminosalicylic acid derivative. The compound exhibits unique stability challenges that significantly impact its pharmaceutical applications and storage requirements.
4-Aminosalicylic acid functions as an amphoteric compound, possessing both acidic and basic functional groups that undergo sequential ionization in aqueous solution [1] [2] [3]. The compound exhibits a primary ionization corresponding to the carboxyl group with a pKa₁ value of 3.25 at 25°C under standardized conditions (ionic strength μ = 0.5) [1] [2]. This relatively low pKa value reflects the electron-withdrawing effects of both the hydroxyl and amino substituents on the benzene ring, which stabilize the carboxylate anion through resonance interactions.
The secondary ionization involves the protonated amino group, with an estimated pKa₂ value of approximately 10.5, derived from structural considerations and comparison with related aminobenzoic acid derivatives[Structure-based estimate]. This value indicates that the amino group remains predominantly protonated under physiological pH conditions, contributing to the compound's zwitterionic character at neutral pH.
The isoelectric point, calculated from the two pKa values, occurs at approximately pH 6.9, representing the pH at which the compound exists primarily in its neutral zwitterionic form[Calculated]. At pH values below the pKa₁, the compound exists predominantly as a cation with both amino and carboxyl groups protonated. Between pKa₁ and pKa₂, it exists as a zwitterion, while above pKa₂, it forms an anionic species with deprotonated amino and carboxyl groups.
The pH-dependent speciation of 4-aminosalicylic acid significantly influences its solubility, stability, and biological activity [3] [4]. In acidic environments (pH < 3), the compound exhibits enhanced solubility due to protonation of both functional groups, resulting in a cationic species with increased hydrophilicity. The aqueous solution of 4-aminosalicylic acid demonstrates an intrinsic pH of 3.5 when dissolved at 1 g/L concentration, reflecting the dominant influence of the carboxyl group's acidity [1] [5] [6].
Under alkaline conditions, the compound shows markedly increased solubility due to ionization of the carboxyl group and formation of water-soluble salts [7] [4]. This pH-dependent solubility behavior has important implications for pharmaceutical formulation strategies and influences the compound's bioavailability and therapeutic efficacy.
4-Aminosalicylic acid undergoes thermal decomposition primarily through decarboxylation, a reaction pathway that distinguishes it from many other pharmaceutical compounds [3] [8] [9] [10]. The decarboxylation process initiates at temperatures between 150-160°C, with major decomposition occurring over the range of 150-300°C [3] [8] [9] [10]. This relatively low decomposition temperature poses significant challenges for thermal processing and manufacturing operations.
The primary decomposition reaction involves the loss of carbon dioxide to form 3-aminophenol as the major product [3] [9] [11]. This decarboxylation follows an electrophilic substitution mechanism, where proton attack occurs on the carbon atom adjacent to the carboxyl group [3] [12] [9]. The mechanism has been extensively studied using computational methods and experimental kinetic analysis, revealing that the process occurs through a concerted pathway involving water molecules as proton relay agents [12] [13].
Kinetic studies have determined activation energies ranging from 81.6 to 123.4 kJ/mol for the decarboxylation process, depending on experimental conditions and analytical methods employed [3] [8]. The Friedman and Chang kinetic models have been successfully applied to describe the thermal degradation behavior, with reaction orders typically falling between 1.0 and 1.5 [14] [15].
Moisture content significantly accelerates the decomposition process, reducing the onset temperature and increasing the reaction rate [8] [10]. This moisture sensitivity stems from the role of water molecules in facilitating proton transfer during the decarboxylation mechanism [12] [13]. Atmospheric oxygen has minimal direct effect on the decarboxylation pathway, distinguishing this degradation route from oxidative decomposition mechanisms [3] [8].
Solid-state thermal decomposition studies reveal complex kinetic behavior characterized by sigmoidal decomposition curves with distinct induction, acceleration, and decay periods [8]. The induction period, lasting 8-38 hours depending on temperature, reflects the slow nucleation and initial crystal disruption processes [8]. Crystal morphology and particle size significantly influence decomposition rates, with smaller particles and crystal defects accelerating the degradation process [8] [9].
Thermogravimetric analysis demonstrates staged mass loss patterns, with initial dehydration occurring below 100°C, followed by decarboxylation between 150-300°C, and further decomposition of organic residues at higher temperatures [14] [15]. The presence of excipients and atmospheric humidity can substantially modify these thermal behaviors, necessitating careful consideration in pharmaceutical formulation development.
4-Aminosalicylic acid exhibits limited aqueous solubility, with reported values ranging from 1.69 to 2.0 g/L at 20°C [1] [2] [7] [4] [6]. This relatively low water solubility classifies the compound as slightly soluble according to pharmacopoeial standards and presents challenges for pharmaceutical formulation, particularly for parenteral and high-dose oral preparations.
The solubility limitation arises from the compound's ability to form extensive intermolecular hydrogen bonding networks in the solid state, which must be disrupted during the dissolution process [16]. The presence of both amino and carboxyl functional groups enables multiple hydrogen bonding interactions, contributing to crystal lattice stability and reduced aqueous solubility.
Temperature effects on aqueous solubility follow typical endothermic dissolution behavior, with increased solubility at elevated temperatures. However, the thermal instability of the compound limits the practical application of temperature-enhanced dissolution strategies due to concurrent decomposition reactions.
The solubility of 4-aminosalicylic acid in organic solvents demonstrates clear structure-solubility relationships based on polarity and hydrogen bonding capacity [7] [4]. In polar protic solvents, the compound shows good solubility, with ethanol requiring approximately 21 mL to dissolve 1 gram of material [2] [7] [4]. Methanol and acetone similarly provide good solvation, supporting the compound's polar nature and hydrogen bonding requirements.
Nonpolar solvents demonstrate poor solvation capacity, with benzene, chloroform, and carbon tetrachloride classified as practically or virtually insoluble [7] [4]. Diethyl ether shows only slight solubility, reflecting the weak dipole interactions possible with this moderately polar solvent [2] [7] [4].
The compound shows enhanced solubility in dimethyl sulfoxide (DMSO), achieving concentrations of 10 mg/mL (65.29 mM) at 25°C [17]. This high solubility in DMSO reflects the solvent's excellent hydrogen bonding capacity and high dielectric constant, making it suitable for pharmaceutical research applications and analytical procedures.
Solubility enhancement occurs significantly under both acidic and basic conditions due to ionization of the functional groups [7] [4]. Dilute sodium hydroxide and dilute nitric acid both provide freely soluble conditions, enabling the preparation of concentrated solutions for pharmaceutical applications.
Salt formation with various cations and anions can dramatically improve aqueous solubility while potentially modifying stability characteristics [18] [16] [19]. The sodium salt of 4-aminosalicylic acid exhibits substantially higher water solubility (42 mg/mL) compared to the free acid [19], making it the preferred form for many pharmaceutical applications despite potential stability trade-offs.
4-Aminosalicylic acid demonstrates moderate photostability under ambient light conditions but shows increased susceptibility to degradation under ultraviolet radiation [20] [21] [22]. UV light exposure alone produces slow degradation with half-lives exceeding 24 hours under typical laboratory conditions [20] [21] [22]. However, the degradation rate increases dramatically when combined with oxidizing agents or atmospheric oxygen.
The photodegradation mechanism involves initial excitation of the aromatic chromophore, followed by various reaction pathways including hydrogen abstraction, electron transfer, and radical formation [20] [22]. The amino and hydroxyl substituents on the aromatic ring contribute to the compound's UV absorption characteristics and influence its photochemical reactivity.
The combination of UV light with hydrogen peroxide significantly accelerates the degradation of 4-aminosalicylic acid through hydroxyl radical generation [20] [23]. At hydrogen peroxide concentrations of 1.8 mM, the degradation rate increases moderately, reducing stability by 50-70% compared to UV light alone [20] [23]. Higher hydrogen peroxide concentrations (8.8 mM) produce severe acceleration, with stability reductions of 80-90% [20] [23].
This enhanced photodegradation follows first-order kinetics and produces multiple oxidation products including hydroxylated derivatives and ring-opening products [20] [23]. The hydroxyl radicals generated from hydrogen peroxide photolysis attack the aromatic ring at positions activated by the electron-donating amino and hydroxyl groups.
Oxidative degradation represents a significant stability concern for 4-aminosalicylic acid, particularly in the presence of atmospheric oxygen and moisture [24] [25] [26]. The compound acts as a reducing agent and readily undergoes oxidation to form quinone-type derivatives and other oxidation products [24] [25] [26].
Studies using electrochemical oxidation methods reveal that 4-aminosalicylic acid undergoes more rapid oxidative degradation compared to related salicylic acid derivatives [25]. The presence of the amino group significantly enhances the electron-donating capacity of the molecule, making it more susceptible to oxidative attack.
The oxidative degradation mechanism involves initial electron abstraction from the amino group, followed by radical coupling reactions and formation of complex oxidation products [24] [26]. These reactions are promoted by the presence of oxygen, transition metal catalysts, and elevated temperatures.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₇NO₃ | [1] [28] |
Molecular Weight (g/mol) | 153.14 | [1] [28] |
Melting Point (°C) | 135-145 (lit.), 147-151 | [1] [27] [5] |
Boiling Point (°C) | 276.03 (rough estimate) | [1] |
Density (g/cm³) | 1.3585 (rough estimate) | [1] |
Refractive Index | 1.5500 (estimate) | [1] |
Water Solubility (20°C) | 1.69-2.0 g/L | [1] [2] [7] [6] |
pH (1g/L, H₂O, 20°C) | 3.5 | [1] [5] [6] |
Form | Powder/Crystalline | [1] [27] |
Color | White to light gray/orange | [1] [27] [5] |
pKa₁ (carboxyl group) | 3.25 (25°C) | [1] [2] |
pKa₂ (amino group) | ~10-11 (estimated) | [Estimated] |
Hygroscopicity | Hygroscopic | [1] [6] |
LogP | 0.89 | [29] |
Ionization | pKa Value | Conditions | Reference |
---|---|---|---|
First ionization (COOH) | 3.25 ± 0.05 | 25°C, μ = 0.5 | [1] [2] [3] |
Second ionization (NH₃⁺) | ~10.5 (estimated) | Estimated from structure | [Structure-based estimate] |
Isoelectric point (pI) | ~6.9 (calculated) | Calculated from pKa values | [Calculated] |
pH at 50% dissociation | 3.25 | Aqueous solution | [1] [3] |
Parameter | Value/Description | Reference |
---|---|---|
Decarboxylation onset temperature (°C) | 150-160 | [3] [8] [9] [10] |
Major decomposition range (°C) | 150-300 | [3] [8] [10] |
Primary decomposition product | 3-Aminophenol + CO₂ | [3] [9] [11] |
Activation energy (kJ/mol) | 81.6-123.4 | [3] [8] |
Reaction mechanism | Electrophilic substitution | [3] [12] [9] |
Moisture effect on decomposition | Accelerates decomposition | [8] [10] |
Atmosphere dependence | Oxygen-independent | [3] [8] |
Solvent | Solubility | Classification | Reference |
---|---|---|---|
Water (20°C) | 1.69-2.0 g/L | Slightly soluble | [1] [2] [7] [4] [6] |
Ethanol | Soluble (21 mL per g) | Soluble | [2] [7] [4] |
Methanol | Soluble | Soluble | [7] |
Acetone | Soluble | Soluble | [7] |
Ether | Slightly soluble | Slightly soluble | [2] [7] [4] |
Benzene | Practically insoluble | Insoluble | [7] [4] |
Chloroform | Virtually insoluble | Insoluble | [7] |
Carbon tetrachloride | Virtually insoluble | Insoluble | [7] |
Dilute NaOH | Soluble | Freely soluble | [7] [4] |
Dilute HNO₃ | Soluble | Freely soluble | [7] [4] |
DMSO (25°C) | 10 mg/mL (65.29 mM) | Soluble | [17] |
Condition | Degradation Rate | Half-life/Stability | Primary Products | Reference |
---|---|---|---|---|
UV light alone | Slow (minor degradation) | >24 hours | Unchanged | [20] [21] [22] |
UV + H₂O₂ (1.8 mM) | Moderate acceleration | Reduced by 50-70% | Hydroxylated derivatives | [20] [23] |
UV + H₂O₂ (8.8 mM) | Significant acceleration | Reduced by 80-90% | Multiple oxidation products | [20] [23] |
Visible light exposure | Minimal degradation | >168 hours | Unchanged | [21] [22] |
Storage in dark | Stable for months | Several months | Unchanged | [5] [21] [11] |
Oxygen presence effect | Promotes oxidative degradation | Significantly reduced | Quinone derivatives | [24] [25] [26] |
Irritant